3-(3,4-Dimethylphenoxy)propane-1-sulfonyl chloride
Overview
Description
3-(3,4-Dimethylphenoxy)propane-1-sulfonyl chloride is a chemical compound used in diverse scientific research. Its versatility enables applications in various fields, from pharmaceuticals to materials science. The CAS number for this compound is 1018271-54-9 .
Molecular Structure Analysis
The molecular formula for this compound is C11H15ClO3S . This gives it a molecular weight of 262.75 .Scientific Research Applications
Synthesis of Novel Compounds
- Synthesis of 1,5-Benzothiazepines : A study by Chhakra et al. (2019) explored the efficient synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the sulfonyl group. The process involved reacting 1,4-dioxane-6-sulfonyl chloride with various dihydroxy compounds.
Material Science and Engineering
- Fabrication of Fuel Cell Membranes : Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications. They used bis(4-fluorophenyl)sulfone and 2,2-bis(4-hydroxy-3,5-dimethylpheny)propane as comonomers, demonstrating high proton conductivity and mechanical properties (Bae, Miyatake, & Watanabe, 2009).
Polymer Science
- Polyelectrolyte Complexation : The study by Chen et al. (2000) on poly-3-dimethyl(methacryloyloxyethyl)ammonium propane sulfonate (PDMAPS) and its complexation behaviors reveals insights into the solubility and phase behavior of zwitterionic polymers in water and aqueous salt solutions (Chen et al., 2000).
Organic Chemistry
- Synthesis of Sulfonated Compounds : Research by Suzuki et al. (1990) focused on the synthesis of pentacoordinate stannate complexes using chloro- and dimethylphenoxytriorganostannanes. Their work provides valuable insights into the behavior of these complexes in solution and solid-state structures (Suzuki, Son, Noyori, & Masuda, 1990).
properties
IUPAC Name |
3-(3,4-dimethylphenoxy)propane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-9-4-5-11(8-10(9)2)15-6-3-7-16(12,13)14/h4-5,8H,3,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYSXFNILWSLEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCS(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.